molecular formula C35H60N14O9 B12542185 L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide CAS No. 863033-53-8

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide

Cat. No.: B12542185
CAS No.: 863033-53-8
M. Wt: 820.9 g/mol
InChI Key: ZKPUJCBPMQBYDP-AUCLZKBNSA-N
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Description

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide is a complex peptide compound It is composed of multiple amino acids linked together in a specific sequence, which gives it unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Scientific Research Applications

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as targeting specific molecular pathways in diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide can be compared with other similar peptide compounds, such as:

    L-Alanine, L-valyl-L-threonyl-L-arginyl: Another peptide with a different sequence and properties.

    L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine: A related compound with a similar structure but different amino acid composition.

The uniqueness of this compound lies in its specific sequence and the presence of multiple diaminomethylidene groups, which may confer unique chemical and biological properties.

Properties

CAS No.

863033-53-8

Molecular Formula

C35H60N14O9

Molecular Weight

820.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide

InChI

InChI=1S/C35H60N14O9/c1-17(2)26(37)32(57)49-27(18(3)50)33(58)47-22(7-5-15-44-35(41)42)29(54)46-23(12-13-25(36)52)31(56)45-21(6-4-14-43-34(39)40)30(55)48-24(28(38)53)16-19-8-10-20(51)11-9-19/h8-11,17-18,21-24,26-27,50-51H,4-7,12-16,37H2,1-3H3,(H2,36,52)(H2,38,53)(H,45,56)(H,46,54)(H,47,58)(H,48,55)(H,49,57)(H4,39,40,43)(H4,41,42,44)/t18-,21+,22+,23+,24+,26+,27+/m1/s1

InChI Key

ZKPUJCBPMQBYDP-AUCLZKBNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)N

Origin of Product

United States

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